molecular formula C11H8BrNO3 B8611635 7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid

7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B8611635
M. Wt: 282.09 g/mol
InChI Key: GMRGLBAUSUEXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The quinoline ring system is known for its wide range of biological activities and is commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature.

Another approach involves the cyclization of appropriate precursors, such as 2-amino-5-bromo-3-methylbenzoic acid, under acidic conditions to form the quinoline ring system. This method may require the use of a strong acid like sulfuric acid or polyphosphoric acid as a catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group at the 5th position can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper)

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran)

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid)

Major Products Formed

    Substitution: 7-Amino-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

    Reduction: 7-Bromo-5-methyl-4-hydroxy-1,4-dihydroquinoline-2-carboxylic acid

    Oxidation: 7-Bromo-5-carboxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Scientific Research Applications

7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting bacterial infections and cancer.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The bromine atom and the quinoline ring system play crucial roles in binding to these targets, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
  • 4-Hydroxy-2-quinolones

Uniqueness

7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-5-2-6(12)3-7-10(5)9(14)4-8(13-7)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

GMRGLBAUSUEXNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C=C(N2)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl-7-bromo-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.40 g) in water (10 ml) containing sodium hydroxide (0.22 g) was refluxed for 10 minutes, then acidified with cHCl. The precipitate was collected and recrystallised from H2O/EtOH/NaOH on addition of cHCl to give 7-bromo-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.35 g), mp 299° C. (dec.). m/e 283, 281 (M+); δ (360 MHz, NaOD-D2O) 2.86 (3H, s, CH3), 6.85 (1H, s, 3-H), 7.22 (1H, d, 6-H) and 7.83 (1H. d, 8-H).
Name
methyl-7-bromo-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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